molecular formula C11H8FN3O2 B1321949 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine CAS No. 640271-51-8

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine

Cat. No.: B1321949
CAS No.: 640271-51-8
M. Wt: 233.2 g/mol
InChI Key: DLDWBFHDHCJSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorophenyl group, a nitro group, and a pyridinylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoroaniline to introduce the nitro group, followed by coupling with a pyridine derivative under suitable conditions. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor in the synthesis of 5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine.

    3-Nitro-2-pyridinylamine: Shares the nitro and pyridinylamine moieties.

    5-(4-Chlorophenyl)-3-nitro-2-pyridinylamine: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(4-Fluorophenyl)-3-nitro-2-pyridinylamine, with the CAS number 640271-51-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H9FN3O2\text{C}_{11}\text{H}_{9}\text{F}\text{N}_{3}\text{O}_{2}

This compound features a pyridine ring substituted with a fluorophenyl group and a nitro group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Enzyme Inhibition : It acts as a selective inhibitor for certain kinases and enzymes, which are critical in various signaling pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : This leads to cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network.
  • Modulation of Gene Expression : The compound can influence transcription factors, altering gene expression profiles associated with cell growth and survival.

Antitumor Activity

A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The IC50 values for different cancer types were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HCT116 (Colon)10.0

These results indicate that the compound is particularly effective against colon cancer cells, suggesting potential for further development as an anticancer agent.

Enzyme Inhibition Studies

Research has shown that this compound selectively inhibits p38 MAP kinase. The binding affinity was characterized by an IC50 value of 6 nM, highlighting its potency as an inhibitor in biochemical assays. This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves hydrolysis by esterases, leading to the formation of various metabolites. These metabolites can exhibit different biological activities compared to the parent compound.

Toxicological Profile

Toxicity studies indicate that at lower doses, the compound demonstrates minimal adverse effects; however, higher doses have been associated with hepatotoxicity and nephrotoxicity. This underscores the importance of dosage optimization in therapeutic contexts.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-9-3-1-7(2-4-9)8-5-10(15(16)17)11(13)14-6-8/h1-6H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDWBFHDHCJSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620756
Record name 5-(4-Fluorophenyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640271-51-8
Record name 5-(4-Fluorophenyl)-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g of 2-amino-5-bromo-3-nitropyridine are dissolved in 120 ml of anoxic dioxane under a nitrogen atmosphere. Subsequently, 69 ml of an aqueous sodium bicarbonate solution (2.0 M), 5.4 g of 4-fluorophenyl-boronic acid, and 1.0 g of trans-dichloro-bis(tricyclohexylphosphane)palladium-(II) are added. The reaction mixture is refluxed at 110° C. for 17 hours. Thereafter, the volatile components are removed in vacuo and the remaining residue is redissolved in 2.0 l of a mixture of water/dichloromethane (1:1). The aqueous phase is extracted four times each with 625 ml of dichloromethane. The organic layer is separated, dried using sodium sulfate, and evaporated to dryness to yield a colorless, crude solid. Subsequently, the residue is purified by flash chromatography on silica gel (eluent: toluene/ethyl acetate 20:1) to afford 5.35 g of the title compound as a colorless solid of m.p. 232° C. MS: 234.2 (MH+). TLC: Rf=0.30 (toluene/ethyl acetate 20:1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
trans-dichloro-bis(tricyclohexylphosphane)palladium-(II)
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-5-bromo-3-nitropyridine (2.2 g, 10.1 mmol) in dimethoxyethane (20 mL) were added 4-fluorophenylboronic acid (4.83 g, 13.1 mmol), tetrakis(triphenylphosphine)palladium (580 mg, 0.50 mmol) and 2N aqueous sodium carbonate solution (10 mL). The mixture was stirred at 80° C. for 9 hours under a nitrogen atmosphere. After the reaction mixture was cooled to room temperature, it was diluted with ethyl acetate to give a precipitate, which was collected by filtration, washed with ethyl acetate and then dried to give the title compound (1.76 g, 76%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
580 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.